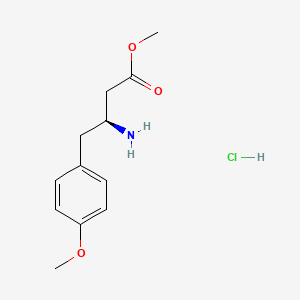
methyl(3S)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include an amino group and a methoxyphenyl group, making it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Esterification: The resulting intermediate undergoes esterification using methanol and a strong acid catalyst such as hydrochloric acid to form the methyl ester.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and esterification reactions.
Flow Microreactors: Employing flow microreactors for more efficient and sustainable synthesis.
Purification: Large-scale purification methods such as continuous chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoate hydrochloride .
- Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate .
Uniqueness
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride stands out due to its unique combination of an amino group and a methoxyphenyl group, which imparts specific chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H18ClNO3 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m0./s1 |
Clé InChI |
DUXZJBRGAPXPCQ-PPHPATTJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N.Cl |
SMILES canonique |
COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


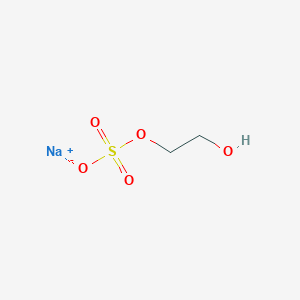
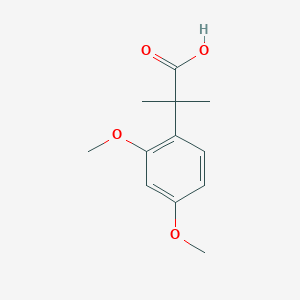

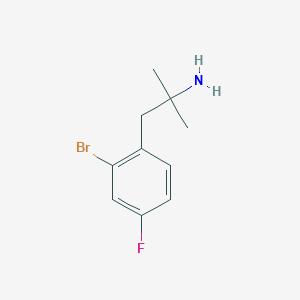
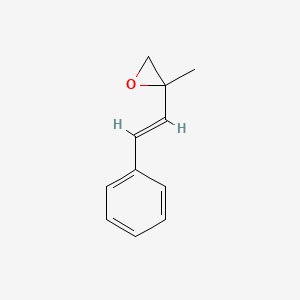
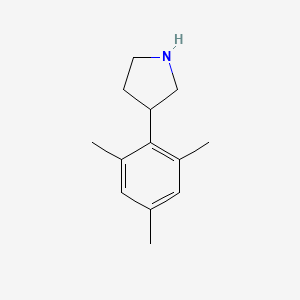

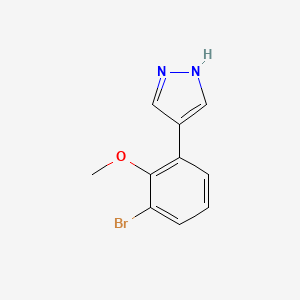
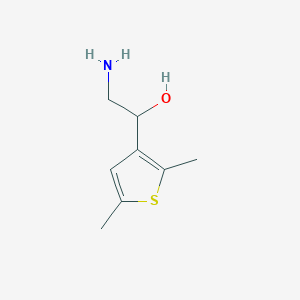
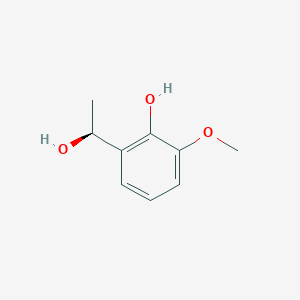
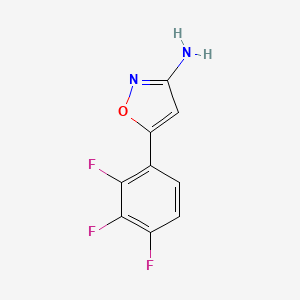
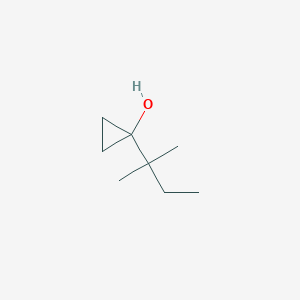
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

